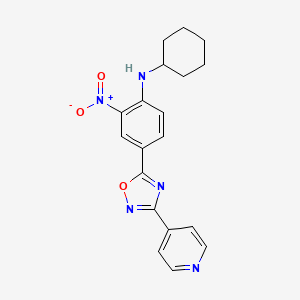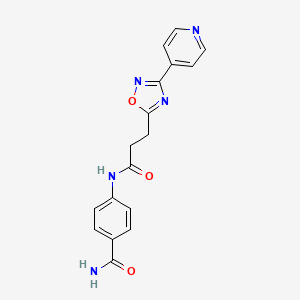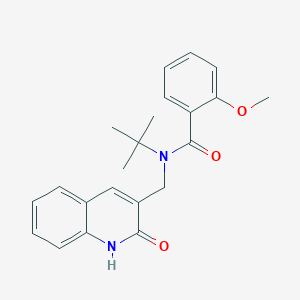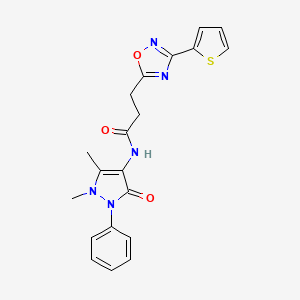
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of CYCLOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CYCLOPS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, CYCLOPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In infectious disease research, CYCLOPS has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
CYCLOPS has been shown to possess a wide range of biochemical and physiological effects. In cancer research, CYCLOPS has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, CYCLOPS has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, CYCLOPS has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
One advantage of using CYCLOPS in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one limitation of using CYCLOPS is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are many potential future directions for research on CYCLOPS. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent in other fields of research, such as neurology and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of CYCLOPS and to identify potential drug targets for its use in the treatment of various diseases.
合成方法
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by nitration of the amide using nitric acid and sulfuric acid to yield the nitro compound. Finally, the nitro compound is reduced to the corresponding aniline using a reducing agent such as sodium dithionite. The overall yield of CYCLOPS is approximately 20%.
科学研究应用
CYCLOPS has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, CYCLOPS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, CYCLOPS has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CYCLOPS has been shown to possess antibacterial and antifungal properties.
属性
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)19-22-18(23-27-19)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRRMVZKXTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)


